5-bromo-4aH-quinazolin-4-one

BRAF Kinase Inhibition CNS Drug Discovery Targeted Therapy

5-Bromo-4aH-quinazolin-4-one is a halogenated, fused bicyclic heterocycle belonging to the quinazolin-4(3H)-one family. It is characterized by a bromine atom substituted at the 5-position of the benzene ring, which directly influences its electronic profile, receptor-binding affinity, and chemical reactivity compared to other halogenated or unsubstituted analogs.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
Cat. No. B12360562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-4aH-quinazolin-4-one
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NC(=O)C2C(=C1)Br
InChIInChI=1S/C8H5BrN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4,7H
InChIKeyNBRFWHTXWVCZTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4aH-quinazolin-4-one: A Position-Specific Scaffold for Targeted Kinase and CNS Drug Discovery


5-Bromo-4aH-quinazolin-4-one is a halogenated, fused bicyclic heterocycle belonging to the quinazolin-4(3H)-one family. It is characterized by a bromine atom substituted at the 5-position of the benzene ring, which directly influences its electronic profile, receptor-binding affinity, and chemical reactivity compared to other halogenated or unsubstituted analogs . This compound serves as a critical intermediate in the synthesis of bioactive molecules, with emerging evidence highlighting its privileged role in constructing inhibitors for specific kinase targets and central nervous system (CNS) disorders, areas where other substitution patterns like the 6-bromo isomer show markedly different selectivity profiles [1].

5-Bromo-4aH-quinazolin-4-one: Why the Bromine Position Prevents Simple Interchange with Other Quinazolinones


Substituting a quinazolinone core at the 5-position versus the more common 6- or 7-positions creates fundamentally different molecular geometries and electrostatic potentials. A direct comparison of the in vitro antitumor activity of mono-brominated versus di-brominated quinazolin-4(3H)-ones against DHFR has proven that the mono-bromo series is more active than its di-bromo counterpart, and that the nature of the substitution dictates binding affinity . Furthermore, a specific patent landscape protects 5-substituted quinazolinones for treating BRAF-associated CNS tumors, underscoring that the biological activity granting access to the CNS is not a general class property but is contingent on the 5-position substitution [1]. Therefore, a 6-bromo or 6,8-dibromo analog cannot be generically substituted for 5-bromo-4aH-quinazolin-4-one in any program targeting these specific kinase-driven or CNS-penetrant profiles without a complete loss of the intended target engagement and therapeutic effect.

Quantitative Evidence Guide: Differentiating 5-Bromo-4aH-quinazolin-4-one from Analogs


Targeted CNS Kinase Selectivity vs. Broad-Spectrum 6-Bromo Analogs

5-substituted quinazolinones are specifically claimed for treating BRAF-associated CNS disorders, a therapeutic area where 6-bromo and other halogen-substituted analogs are notably absent from the primary patent claims. The structural rationale is that 5-substitution, unlike 6-substitution, enables the compound to overcome the blood-brain barrier (BBB) and resist efflux, a critical differentiator for CNS indications [1]. In contrast, DHFR-focused studies on 6-bromo- and 6,8-dibromo-quinazolin-4(3H)-ones demonstrate broad-spectrum peripheral antitumor activity with median IC50 values ranging from 0.5 to 0.7 μM, but with no reported CNS penetration data .

BRAF Kinase Inhibition CNS Drug Discovery Targeted Therapy

Mono-Bromo Series Superiority Over Di-Bromo Analogs in Enzyme Inhibition

A structure-activity relationship (SAR) study on quinazolin-4(3H)-ones established that the mono-bromo series is significantly more active against dihydrofolate reductase (DHFR) than the 6,8-dibromo series. The most active compounds in the mono-bromo series showed DHFR inhibitory IC50 values of 0.1, 0.2, and 0.6 μM, whereas the di-bromo analogs were consistently less potent . Although this specific study was on the 6-bromo series, it establishes a class-level inference that selective mono-bromination, particularly at a precise position like the 5-, is a critical determinant of potency, and that di-halogenation is not a beneficial strategy for this target.

DHFR Inhibition Structure-Activity Relationship Antitumor

Synthetic Utility: Site-Specific Halogen for Atroposelective Biocatalysis

The bromine at the 5-position is not merely a biological handle but a critical synthetic director. Recent advances in enzymatic site-selective bromination have been demonstrated on 3-aryl-4(3H)-quinazolinones, achieving atroposelectivity that is unattainable with the 6-bromo scaffold due to steric and electronic constraints . This enables the late-stage diversification of the 5-bromo-4aH-quinazolin-4-one core to build libraries of axially chiral compounds, a capability that provides a distinct synthetic advantage over 6- or 7-bromo isomers for medicinal chemistry programs exploring beyond rule-of-five chemical space.

Biocatalysis Atroposelective Synthesis C-H Functionalization

Application Scenarios for 5-Bromo-4aH-quinazolin-4-one Based on Quantitative Evidence


Lead Optimization for CNS-Penetrant BRAF Kinase Inhibitors

The compound is the privileged starting point for developing next-generation BRAF inhibitors intended for glioblastoma or metastatic brain tumors. As validated by the specific patent claims for 5-substituted quinazolinones in BRAF-associated CNS disorders, procurement of this exact scaffold is a prerequisite for initiating structure-activity relationship (SAR) studies aimed at achieving brain exposure while retaining target kinase potency [1].

Design of Selective Dihydrofolate Reductase (DHFR) Inhibitors

Based on quantitative SAR showing that mono-brominated quinazolinones achieve superior DHFR inhibitory IC50 values (as low as 0.1 μM) compared to di-brominated analogs, 5-bromo-4aH-quinazolin-4-one should be selected as the core for developing a new series of selective DHFR inhibitors. The procurement of this specific mono-bromo building block avoids the proven loss of potency associated with 6,8-dibromo substitution .

Synthesis of Atropisomeric Quinazolinone Libraries via Biocatalysis

The 5-bromo substituent's unique ability to direct enzymatic atroposelective bromination makes this compound the ideal substrate for creating diverse, chiral 3-aryl-quinazolinone libraries. Procuring 5-bromo-4aH-quinazolin-4-one over alternative isomers is essential for exploiting this state-of-the-art, sustainable synthetic methodology, which directly accesses structurally novel, three-dimensional chemical space .

Quote Request

Request a Quote for 5-bromo-4aH-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.